Serine methyl ester
Overview
Description
Serine methyl ester is a derivative of the amino acid serine, where the carboxyl group is esterified with methanol. It is commonly used in peptide synthesis due to its increased solubility in non-aqueous organic solvents . The compound has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serine methyl ester can be performed by the esterification of serine with methanol in the presence of hydrochloric acid gas. This reaction results in the formation of this compound hydrochloride . Another method involves the use of N-(tert-butoxycarbonyl)-L-serine methyl ester as a starting material, which undergoes various reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Serine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield serine and methanol.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Oxidation and Reduction: The amino and hydroxyl groups can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Serine and methanol.
Substitution: Various substituted serine derivatives depending on the reagents used.
Scientific Research Applications
Serine methyl ester is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of serine methyl ester involves its conversion to serine in biological systems. Serine is a key amino acid involved in various metabolic pathways, including protein synthesis and enzyme catalysis . The esterification of serine enhances its solubility and reactivity, making it a valuable intermediate in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Serine ethyl ester: Similar to serine methyl ester but with an ethyl group instead of a methyl group.
Glycine methyl ester: Another amino acid ester with similar properties but derived from glycine.
Alanine methyl ester: Derived from alanine, it shares similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly useful in peptide synthesis and other applications where solubility and reactivity are crucial .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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